7-(azepan-1-yl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-(AZEPAN-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable target for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(AZEPAN-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-2-(methylthio)pyrimidine with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction leads to the formation of the thiazole ring, which is then fused to the pyrimidine ring through a cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-(AZEPAN-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azepan-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
7-(AZEPAN-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent and as an inhibitor of specific enzymes such as topoisomerase I.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(AZEPAN-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. For example, as a topoisomerase I inhibitor, the compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death. This mechanism is particularly relevant in the context of its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Thiazolopyridines: These compounds have a thiazole ring fused to a pyridine ring instead of a pyrimidine ring.
Thiadiazoles: These compounds contain a thiadiazole ring, which is structurally related but distinct from the thiazolopyrimidine ring.
Uniqueness
The uniqueness of 7-(AZEPAN-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE lies in its specific substitution pattern, which imparts unique biological properties. The presence of the azepan-1-yl group, in particular, contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C18H20N4S2 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
7-(azepan-1-yl)-5-methyl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C18H20N4S2/c1-13-19-16(21-11-7-2-3-8-12-21)15-17(20-13)22(18(23)24-15)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-12H2,1H3 |
InChI Key |
JGWISONBMYBWAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCCCCC3)SC(=S)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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